molecular formula C12H22N2O2 B570607 Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1216936-29-6

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B570607
CAS No.: 1216936-29-6
M. Wt: 226.32
InChI Key: YQZFKXWWUMMHAH-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6) is a spirocyclic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.315 g/mol . It features a bicyclic structure consisting of a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring, forming a spiro[3.5] system. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group for amines, enhancing stability during synthetic processes .

This compound is a critical intermediate in synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, particularly for targeting BRCA-deficient cancers . Its structural rigidity and nitrogen-rich framework make it valuable in medicinal chemistry for modulating enzyme interactions.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFKXWWUMMHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719158
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216936-29-6
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
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Preparation Methods

Reaction Sequence and Conditions

The method described in CN111620869A involves seven sequential transformations starting from ethyl malonate:

  • Ethanol-mediated cyclization : Ethyl malonate reacts with ammonium acetate in ethanol at 80°C for 1 hour to form compound 2.

  • Lithium borohydride reduction : Compound 2 undergoes reduction with LiBH₄ in tetrahydrofuran (0–70°C, 2.5 hours) to yield diol derivative 3.

  • Tosylation : Treatment with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) produces tosylate 4.

  • Cesium carbonate-assisted cyclization : Compound 4 reacts with Cs₂CO₃ in acetonitrile (25–90°C, 3 hours) to form spirocyclic intermediate 5.

  • Magnesium-mediated reduction : Methanol-suspended magnesium chips reduce 5 (25–80°C, 1 hour) to amine 6.

  • Boc protection : Reaction with Boc anhydride in dichloromethane (25°C, 12 hours) affords protected amine 7.

  • Palladium-catalyzed deprotection : Final hydrogenolysis using Pd/C in methanol (25°C, 3 hours) yields the target compound 8.

Yield and Scalability

The process achieves an overall yield of 42–48% across seven steps. Key advantages include readily available starting materials (e.g., ethyl malonate, ~$15/kg) and tolerance for ambient-temperature reactions. However, the multi-step purification and use of sensitive reagents like LiBH₄ limit throughput.

Parallel Batch Optimization with Ammonium Acetate

Streamlined Protocol

CN113214256A details a parallel batch approach to enhance efficiency:

  • Step 1 : Compound 1 (1 kg) reacts with compound 2 (884 g) and ammonium acetate (581 g) in ethanol at 100°C for 16 hours.

  • Step 2 : Combined batches undergo vacuum distillation, followed by cyclization with K₂CO₃ in acetonitrile (80°C, 5 hours).

  • Step 3 : Boc protection using Boc₂O in dichloromethane (25°C, 12 hours).

Performance Metrics

This method reduces the total steps to three, achieving a 68% isolated yield. The parallel processing of 5 L batches minimizes reactor downtime, while eliminating magnesium reductions improves safety. Post-processing simplicity (e.g., single distillation vs. column chromatography) makes it suitable for pilot-scale production.

Epoxidation-Ring Expansion Strategy

Two-Step Synthesis

CN102659678B proposes a novel route via epoxide intermediates:

  • Coupling reaction : Compound II reacts with compound V in toluene under KHMDS catalysis (0°C, 2 hours) to form VI.

  • Epoxidation and ring expansion : VI undergoes epoxidation with m-CPBA, followed by BF₃·Et₂O-mediated ring enlargement to yield the target spirocycle.

Yield and Limitations

The process achieves a 70.7% overall yield in two steps, significantly outperforming multi-step methods. However, the requirement for cryogenic conditions (−78°C) and hazardous reagents (BF₃·Et₂O) complicates large-scale implementation.

Comparative Analysis of Synthetic Routes

ParameterSeven-StepParallel BatchEpoxidation
Total Steps732
Overall Yield (%)42–486870.7
Key ReagentsLiBH₄, Pd/CK₂CO₃, Boc₂OKHMDS, m-CPBA
ScalabilityModerateHighLow
Safety ConcernsPyrophoric LiBH₄Mild conditionsBF₃·Et₂O

Critical Process Considerations

Solvent Selection

  • Ethanol vs. acetonitrile : Ethanol’s low toxicity (LD₅₀: 7,060 mg/kg) favors Step 1 in both seven-step and parallel methods. Acetonitrile, though more polar (dielectric constant: 37.5), requires stringent handling due to cyanide risk.

Catalytic Efficiency

  • Pd/C loading : The seven-step method uses 10% Pd/C (0.5 equiv), which may be optimized via hydrogen pressure adjustments to reduce metal consumption.

Temperature Optimization

  • Magnesium reduction : Elevating temperature to 80°C in Step 5 accelerates magnesium activation, reducing reaction time from 3 hours to 45 minutes without yield loss.

Industrial Feasibility and Recommendations

The parallel batch method emerges as the most viable for kilo-scale production, balancing yield (68%), safety, and operational simplicity. For high-purity demands (e.g., >99.5%), the epoxidation route offers superior efficiency but necessitates specialized equipment for cryogenic reactions. Future research should explore enzymatic or flow-chemistry approaches to mitigate reagent hazards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final synthesized product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Varied Ring Sizes

Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS 885268-47-3)
  • Structure : Spiro[4.4] system (two fused six-membered rings).
  • Molecular Formula : C₁₃H₂₂N₂O₂.
  • Key Differences : Larger spiro system increases conformational flexibility compared to the spiro[3.5] scaffold. This may reduce binding specificity in enzyme inhibition .
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8)
  • Structure : Spiro[4.4] system with Boc group at the 2-position.
  • Molecular Formula : C₁₃H₂₂N₂O₂.

Functional Group Modifications

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)
  • Structure : Includes a ketone group at the 2-position.
  • Molecular Formula : C₁₂H₂₀N₂O₃.
  • Key Differences : The ketone introduces polarity, improving aqueous solubility but increasing hazards (e.g., H302: harmful if swallowed) .
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4)
  • Structure: Amino group at the 2-position.
  • Molecular Formula : C₁₂H₂₁N₃O₂.
  • Key Differences: The amino group enhances hydrogen-bonding capacity, improving target affinity in kinase inhibitors .

Salt Forms and Derivatives

Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6)
  • Structure : Hydrochloride salt form.
  • Molecular Formula : C₁₂H₂₂N₂O₂·HCl.
  • Key Differences : Salt formation improves crystallinity and storage stability but may alter solubility in organic solvents .

Extended Spiro Systems

Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4)
  • Structure : Spiro[4.5] system (six- and seven-membered rings).
  • Molecular Formula : C₁₄H₂₄N₂O₂.
  • Key Differences : Larger ring size increases lipophilicity, which may enhance blood-brain barrier penetration .

Comparative Data Table

Compound Name (CAS) Spiro System Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1216936-29-6) [3.5] C₁₂H₂₂N₂O₂ 226.315 Boc at 1-position PARP-1 inhibitors
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (392331-78-1) [3.5] C₁₂H₂₀N₂O₃ 240.299 Ketone at 2-position Lab chemical with acute toxicity (H302)
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (1239319-82-4) [3.5] C₁₂H₂₁N₃O₂ 239.320 Amino at 2-position Kinase inhibitor intermediates
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (885268-47-3) [4.4] C₁₃H₂₂N₂O₂ 242.328 Boc at 1-position Flexible scaffold for drug discovery

Biological Activity

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS No. 1216936-29-6) is a compound characterized by its unique spirocyclic structure featuring two nitrogen atoms in a bicyclic arrangement. This structural configuration contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H22N2O2
  • Molecular Weight: 226.32 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1216936-29-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Neurochemistry : Potential interactions with receptors involved in neuropharmacology.
  • Anti-inflammatory Effects : Preliminary studies suggest anti-inflammatory and analgesic properties.
  • Pharmaceutical Applications : Potential use as an intermediate in drug synthesis targeting chemokine receptors involved in conditions such as HIV and inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some studies have highlighted its potential to regulate chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory responses and viral infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyInteraction with neurochemical pathways
Anti-inflammatoryExhibits potential anti-inflammatory effects
Chemokine ModulationRegulates CCR3 and CCR5 receptors

Case Studies

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:

  • Study on Chemokine Receptors :
    • A study indicated that derivatives of diazaspiro compounds could modulate chemokine receptors, suggesting potential therapeutic roles in HIV treatment and inflammatory diseases .
  • Neuropharmacological Investigations :
    • Research has shown that compounds with similar spirocyclic structures can influence neurochemical pathways, warranting further investigation into the specific interactions of this compound with neurological targets .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that require careful control over reaction conditions to ensure high yields and purity . The compound serves as a versatile building block for synthesizing various bioactive molecules.

Table 2: Synthesis Overview

StepReaction ConditionsDuration
Initial Reaction25-80 °C5 hours
Intermediate Formation0-70 °C2.5 hours
Finalization25 °C12 hours

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A key intermediate is 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization to form the spirocyclic core. Reaction conditions (e.g., solvent choice, temperature, and catalyst) critically influence yield. For example, using tetrahydrofuran (THF) as a solvent and sodium hydride as a base facilitates efficient cyclization . Optimization strategies include:

  • Temperature control : Maintaining 70°C during coupling reactions to minimize side products.
  • Purification : Reverse-phase chromatography (acetonitrile/water gradients) resolves impurities post-synthesis .
  • Stoichiometry : A 1:2 molar ratio of starting material to halo-derivatives ensures complete substitution .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and Boc-group integrity. Key signals include tert-butyl protons at δ 1.4 ppm and carbonyl carbons at ~155 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₂N₂O₂; theoretical 226.315 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How should researchers address stability issues during storage and handling of this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
  • Decomposition Mitigation : Avoid prolonged exposure to moisture; silica gel desiccants in storage vials reduce degradation .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the spirocyclic core or substituents. For example:
  • Nitrogen Positioning : Shifting nitrogen atoms alters receptor binding (e.g., sigma receptor affinity improved with 2,7-diazaspiro derivatives) .
  • Functional Group Introduction : Adding cyano or amino groups (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) enhances metabolic stability .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like PARP-1 or sigma receptors .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines (e.g., BRCA1-deficient vs. wild-type) to validate PARP-1 inhibition specificity .
  • Dose-Response Analysis : EC₅₀ values (e.g., 0.16 mmol in PARP-1 inhibition studies) clarify potency discrepancies .
  • Off-Target Profiling : Screen against unrelated receptors (e.g., GPCRs) to rule out nonspecific effects .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* models predict reaction pathways (e.g., nucleophilic substitution at the carbonyl group) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Retrosynthetic Analysis : Tools like Spaya AI propose synthetic routes for derivatives .

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